An In-depth Technical Guide to the Structure of N-Phenoxycarbonyl-L-valine
An In-depth Technical Guide to the Structure of N-Phenoxycarbonyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-Phenoxycarbonyl-L-valine. This amino acid derivative is a critical building block in modern pharmaceutical and biochemical research, particularly in the fields of peptide synthesis and prodrug development.
Chemical Structure and Identifiers
N-Phenoxycarbonyl-L-valine is a derivative of the essential amino acid L-valine. The structure is characterized by the attachment of a phenoxycarbonyl protecting group to the alpha-amino group of L-valine. This modification is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during peptide chain elongation.
The systematic IUPAC name for this compound is (2S)-3-Methyl-2-[(phenoxycarbonyl)amino]butanoic acid.[1] Its structure is unambiguously defined by several key identifiers, which are crucial for database searches and regulatory documentation.
| Identifier | Value |
| CAS Number | 126147-70-4[2][3] |
| Molecular Formula | C₁₂H₁₅NO₄[2] |
| Molecular Weight | 237.25 g/mol [2] |
| SMILES | C(O)(=O)--INVALID-LINK--C)NC(OC1=CC=CC=C1)=O[4] |
| InChI | InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1[4] |
| InChIKey | HVJMEAOTIUMIBJ-JTQLQIEISA-N[4] |
Physicochemical Properties
The physicochemical properties of N-Phenoxycarbonyl-L-valine are essential for its handling, storage, and application in synthetic chemistry. The compound is typically a white to off-white powder.[5]
| Property | Value | Source(s) |
| Melting Point | 71 - 86 °C | [4][5] |
| Boiling Point (Predicted) | 374.1 ± 34.0 °C | [4] |
| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.84 ± 0.10 | [4] |
| Optical Rotation [α]²⁵_D_ | -14° to -18° (c=5 in Ethanol) | [5] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [4] |
Spectroscopic Data
Note: The following data is for the methyl ester derivative.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group protons, the alpha-proton of the valine backbone, the aromatic protons of the phenyl group, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, and the aliphatic carbons of the valine residue.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching, C=O stretching (from both the carbamate and the carboxylic acid), and aromatic C-H and C=C stretching vibrations.[5]
Experimental Protocols
General Synthesis of N-Phenoxycarbonyl Amino Acids
A general and efficient method for the synthesis of N-phenoxycarbonyl (NPC) amino acids involves a two-phase reaction, which simplifies the purification process.[2] This method is broadly applicable to various amino acids.
Reaction Scheme:
L-Valine + Phenyl Chloroformate → N-Phenoxycarbonyl-L-valine
Generalized Protocol:
-
Dissolution: L-valine is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, to deprotonate the amino group and enhance its nucleophilicity.
-
Reaction: The aqueous solution of L-valine is cooled in an ice bath. Phenyl chloroformate, dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether), is added dropwise to the stirred L-valine solution. The reaction is typically vigorous and requires careful temperature control.
-
pH Control: Throughout the addition, the pH of the aqueous phase is maintained in the alkaline range (pH 8-10) by the concurrent addition of a base solution. This neutralizes the hydrochloric acid generated during the reaction.
-
Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer is washed with an organic solvent to remove any unreacted phenyl chloroformate and phenol byproduct.
-
Acidification: The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylic acid group of the N-Phenoxycarbonyl-L-valine, causing it to precipitate out of the solution.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Applications in Research and Development
N-Phenoxycarbonyl-L-valine is a valuable reagent with several key applications in the pharmaceutical and biotechnology industries:
-
Peptide Synthesis: It serves as a protected amino acid monomer for the synthesis of peptides. The phenoxycarbonyl group is stable under various coupling conditions but can be removed when required.[3]
-
Prodrug Development: The unique structure of this compound allows for its incorporation into prodrugs to enhance the stability, solubility, and bioavailability of therapeutic agents.[3][5]
-
Pharmaceutical Intermediate: It is a known intermediate in the synthesis of antiviral drugs, such as Ritonavir.[4][6]
-
Biologically Active Compounds: Researchers utilize N-Phenoxycarbonyl-L-valine in the synthesis of various biologically active compounds, including those investigated in cancer research and immunotherapy.[3]
Visualization of Chemical Structure
The following diagram illustrates the two-dimensional chemical structure of N-Phenoxycarbonyl-L-valine.
Caption: 2D structure of N-Phenoxycarbonyl-L-valine.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. spectrabase.com [spectrabase.com]
- 6. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]
